molecular formula C9H17ClN2O2 B2569675 1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid hydrochloride CAS No. 1629089-21-9

1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid hydrochloride

Cat. No.: B2569675
CAS No.: 1629089-21-9
M. Wt: 220.7
InChI Key: GMMMFXKCRYRKEZ-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a cyclopropane ring, a piperazine ring, and a carboxylic acid group, all of which contribute to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid hydrochloride typically involves the following steps:

  • Formation of Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, often using reagents like diazo compounds and metal catalysts.

  • Introduction of Piperazine: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the cyclopropane ring is replaced by the piperazine moiety.

  • Formation of Carboxylic Acid: The carboxylic acid group is introduced through oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Conversion to Hydrochloride Salt: The final step involves converting the carboxylic acid to its hydrochloride salt form, typically by reacting it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.

  • Reduction: Reduction reactions can be performed on the carboxylic acid group to produce alcohols or amines.

  • Substitution: The piperazine ring can undergo substitution reactions, where different functional groups can replace the hydrogen atoms on the nitrogen atoms.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

  • Substitution: Various nucleophiles and electrophiles, depending on the desired substitution product.

Major Products Formed:

  • Esters and Amides: Resulting from the oxidation of the carboxylic acid group.

  • Alcohols and Amines: Resulting from the reduction of the carboxylic acid group.

  • Substituted Piperazines: Resulting from substitution reactions on the piperazine ring.

Scientific Research Applications

  • Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biological research, aiding in the study of enzyme mechanisms and protein interactions.

  • Medicine: The compound has potential therapeutic applications, including the treatment of various diseases due to its biological activity.

  • Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in material science.

Mechanism of Action

The mechanism by which 1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid hydrochloride is unique due to its specific structural features and reactivity. Similar compounds include:

  • 1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrobromide: This compound has a similar piperazine ring but a different cycloalkane ring.

  • 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochloride: This compound contains a nitro group and a different aromatic ring.

These compounds share the piperazine moiety but differ in their cycloalkane and aromatic components, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)cyclopropane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c1-10-4-6-11(7-5-10)9(2-3-9)8(12)13;/h2-7H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMMFXKCRYRKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2(CC2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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